molecular formula C15H24N2O B5876318 2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5876318
M. Wt: 248.36 g/mol
InChI Key: VBRFPISKYBCDAO-UHFFFAOYSA-N
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Description

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]acetic acid .

Scientific Research Applications

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
  • 2-[4-(4-bromophenyl)piperazin-1-yl]ethanol
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol

Uniqueness

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its pharmacological properties and interactions with molecular targets. This structural feature distinguishes it from other piperazine derivatives and can result in different biological activities .

Properties

IUPAC Name

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13-3-4-15(14(2)11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRFPISKYBCDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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